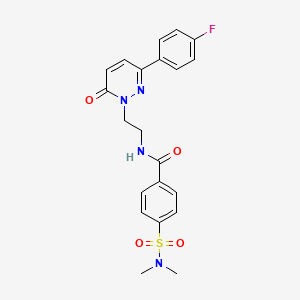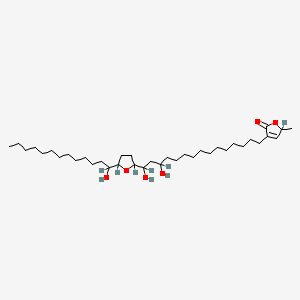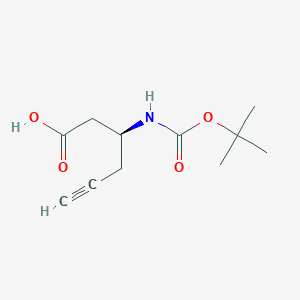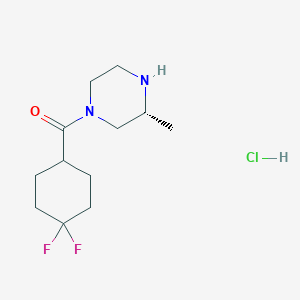![molecular formula C14H12FN3O2 B2929060 2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448074-56-3](/img/structure/B2929060.png)
2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a chemical compound that has attracted attention due to its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that affects various biochemical and physiological processes. In
科学的研究の応用
Organic Synthesis and Medicinal Chemistry Applications
Process Development and Synthesis :
- The synthesis of complex molecules, like Voriconazole, involves the manipulation of fluoro and pyrimidine components. These components are crucial for achieving desired pharmacological properties, such as broad-spectrum antifungal activity. The synthesis process explores the stereochemistry and diastereoselection, demonstrating the critical role of fluoro and pyrimidine derivatives in medicinal chemistry (Butters et al., 2001).
Fluoroionophores and Metal Recognition :
- Fluoroionophores based on specific structural motifs, including pyrimidine derivatives, are designed for metal cation recognition. These compounds exhibit unique spectral properties upon interacting with metals like Zn+2, demonstrating their potential in analytical chemistry and environmental monitoring (Hong et al., 2012).
Novel Anti-inflammatory and Analgesic Agents :
- Pyrimidine heterocycles, particularly those incorporating fluoro and aryl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies underscore the importance of substituent nature in modulating biological activity, highlighting the therapeutic potential of such derivatives (Muralidharan et al., 2019).
Material Science and Chemical Properties
Corrosion Inhibition :
- Schiff bases derived from pyrimidinones exhibit significant corrosion inhibition efficiency on carbon steel in acidic environments. This application is crucial for developing new materials with enhanced resistance to degradation, impacting industries ranging from construction to aerospace (Hegazy et al., 2012).
Radical Scavenging and Antioxidant Properties :
- Studies on derivatives like p-fluorophenol have explored their potential as antioxidants through density functional theory (DFT) analysis. These investigations contribute to understanding the electronic properties influencing radical scavenging activity, relevant for developing new antioxidant agents (Al‐Sehemi & Irfan, 2017).
Neuronal Cell Apoptosis and Toxicology :
- Research on the toxicological effects of synthetic cathinones, including derivatives with fluoro substitutions, provides insight into their mechanism of action at the cellular level, such as inducing oxidative stress and apoptosis in neuronal cells. This research is pivotal for understanding the safety and environmental impact of these compounds (Morikawa et al., 2020).
作用機序
Target of Action
It is known that pyrrolo[3,4-d]pyrimidine derivatives have been associated with the inhibition of certain kinases
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It is known that pyrrolo[3,4-d]pyrimidine derivatives can interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the conformation of the target protein, potentially inhibiting its function .
Biochemical Pathways
Given the potential kinase inhibition activity of pyrrolo[3,4-d]pyrimidine derivatives, it is plausible that this compound could affect signal transduction pathways . The downstream effects would depend on the specific kinases inhibited and could include changes in cell proliferation, differentiation, and survival.
Result of Action
If this compound acts as a kinase inhibitor, it could potentially lead to changes in cell signaling, which could in turn affect cellular processes such as cell growth and apoptosis .
特性
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYANLESRVXHBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2928982.png)


![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2928990.png)

![3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928992.png)
![3-[(6-Bromo-5-methylpyridine-3-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2928994.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)

